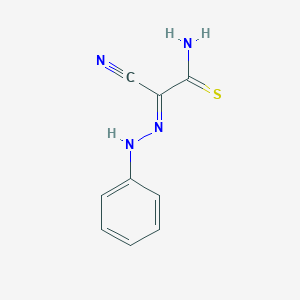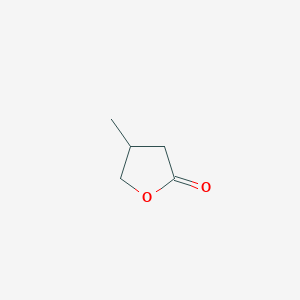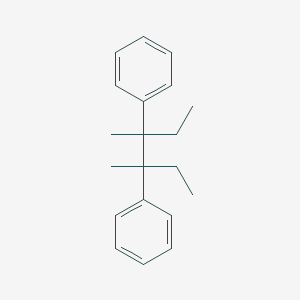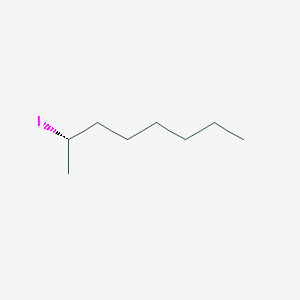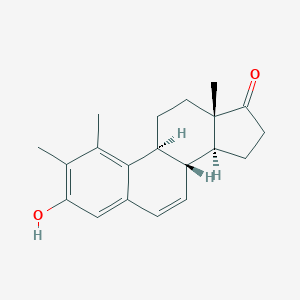
Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-1,2-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-1,2-dimethyl- is a steroid hormone commonly known as estriol. It is a metabolite of estradiol and estrone, and it is the weakest of the three estrogens. Estriol is produced mainly by the placenta during pregnancy, and it is also present in small amounts in non-pregnant women and men.
作用机制
Estriol exerts its effects by binding to estrogen receptors (ERs) in target tissues. It has a higher affinity for ERβ than ERα, which may explain its weaker estrogenic activity compared to estradiol. Estriol also has antiestrogenic effects by inhibiting the activity of ERα. Estriol can modulate gene expression, cell proliferation, and differentiation in various tissues.
生化和生理效应
Estriol has been shown to have a variety of biochemical and physiological effects in different tissues. In the female reproductive system, estriol promotes the growth and development of the uterus, vagina, and breasts. It also stimulates the production of cervical mucus and the contraction of uterine smooth muscle. In the bone, estriol has been shown to increase bone mineral density and reduce the risk of fractures. In the brain, estriol has neuroprotective effects and may improve cognitive function. Estriol also has anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in various medical conditions.
实验室实验的优点和局限性
Estriol has several advantages for laboratory experiments. It is readily available and relatively inexpensive compared to other estrogens. Estriol is also less potent than other estrogens, which allows for a wider range of concentrations to be used in experiments. However, estriol has a short half-life and is rapidly metabolized in the liver, which may limit its effectiveness in some experiments. Estriol is also less well-studied than other estrogens, which may limit its potential applications.
未来方向
There are several future directions for research on estriol. One area of interest is the potential use of estriol in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Estriol has been shown to have immunomodulatory effects, which may make it a promising therapeutic option for these conditions. Another area of interest is the potential use of estriol in the prevention of preterm labor. Estriol has been shown to be a reliable predictor of preterm labor, and further research may help to develop interventions to prevent preterm birth. Additionally, research on the neuroprotective effects of estriol may lead to the development of new treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
Estriol is a steroid hormone with potential therapeutic applications in various medical conditions. It is synthesized from estrone or estradiol through a series of chemical reactions and exerts its effects by binding to estrogen receptors in target tissues. Estriol has several advantages for laboratory experiments, including its availability and low cost, but it also has limitations, such as its short half-life and limited research. Future research on estriol may lead to the development of new treatments for autoimmune diseases, preterm labor, and neurodegenerative diseases.
合成方法
Estriol can be synthesized from estrone or estradiol through a series of chemical reactions. The most common method is the reduction of estrone or estradiol with sodium borohydride or lithium aluminum hydride in the presence of a solvent such as ethanol or methanol. The resulting product is then purified by chromatography or recrystallization.
科学研究应用
Estriol has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Estriol has been investigated for the treatment of menopausal symptoms, osteoporosis, multiple sclerosis, and other autoimmune diseases. It has also been studied for its role in pregnancy, including the prevention of preterm labor and fetal brain development.
属性
CAS 编号 |
1818-09-3 |
|---|---|
产品名称 |
Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-1,2-dimethyl- |
分子式 |
C20H24O2 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
(8R,9S,13S,14S)-3-hydroxy-1,2,13-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H24O2/c1-11-12(2)19-13(10-17(11)21)4-5-14-15(19)8-9-20(3)16(14)6-7-18(20)22/h4-5,10,14-16,21H,6-9H2,1-3H3/t14-,15+,16+,20+/m1/s1 |
InChI 键 |
WLTAJCTYSYYMOI-OLPIVMHESA-N |
手性 SMILES |
CC1=C(C=C2C=C[C@@H]3[C@@H](C2=C1C)CC[C@]4([C@H]3CCC4=O)C)O |
SMILES |
CC1=C(C=C2C=CC3C(C2=C1C)CCC4(C3CCC4=O)C)O |
规范 SMILES |
CC1=C(C=C2C=CC3C(C2=C1C)CCC4(C3CCC4=O)C)O |
同义词 |
3-Hydroxy-1,2-dimethylestra-1,3,5(10),6-tetren-17-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




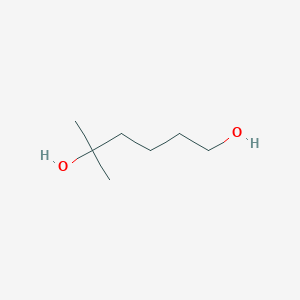
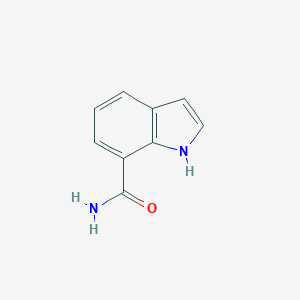
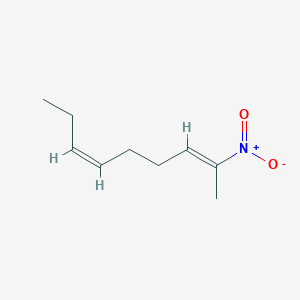
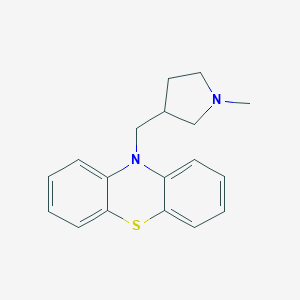
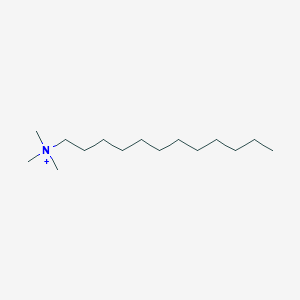
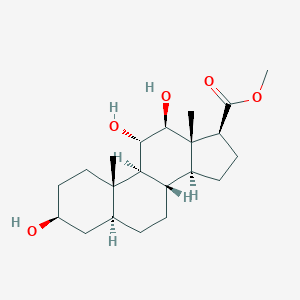
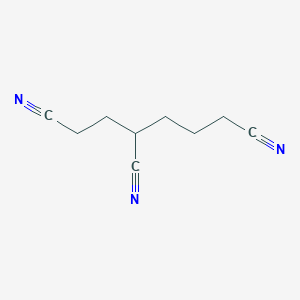
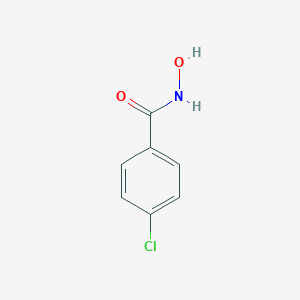
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)
